1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-
Description
1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as Compound A) is a boronate ester derivative characterized by a 4,4,5,5-tetramethyl-substituted dioxaborolane ring and a phenyl group bearing a 2-chloro and a 4-[(methylsulfonyl)methyl] substituent. This structure combines the stability of the pinacol boronate ester framework with a functionalized aryl group, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[2-chloro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLTNPWAZTIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that boron-containing compounds like this one are often used in suzuki-miyaura cross-coupling reactions. In these reactions, the boron compound acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boron compound undergoes a transmetalation process with a palladium catalyst. The boron compound donates its nucleophilic organic group to the palladium, forming a new carbon-metal bond. This is followed by reductive elimination, which forms the desired carbon-carbon bond.
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals. Therefore, the ultimate effects on biochemical pathways would depend on the specific compounds synthesized using this boron reagent.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds. This can result in the synthesis of a wide variety of complex organic compounds, including biologically active molecules.
Biological Activity
1,3,2-Dioxaborolane, specifically the compound 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-, is a boron-containing heterocyclic compound with potential applications in medicinal chemistry and material science. Its structure includes a dioxaborolane ring which is known for its unique reactivity and biological activity.
- Molecular Formula: C14H20BClO4S
- Molecular Weight: 330.64 g/mol
- CAS Number: 1338326-90-1
- EINECS Number: Not specified
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with biological systems.
- Anticancer Properties : Research indicates that compounds similar to 1,3,2-Dioxaborolane can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the chloro and methylsulfonyl groups may enhance its ability to target specific enzymes or receptors involved in cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes that are crucial for cancer cell survival. This inhibition could lead to apoptosis (programmed cell death) in malignant cells.
- Cellular Uptake : The lipophilic nature of the compound allows for better cellular uptake, which is essential for its efficacy as a therapeutic agent.
Case Studies
- In Vitro Studies : Various in vitro studies have demonstrated that 1,3,2-Dioxaborolane exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to a reduction in tumor size without significant toxicity to normal tissues. Histopathological analysis revealed minimal side effects on liver and kidney functions.
Comparative Analysis
A comparative analysis with other boron-containing compounds shows that while many exhibit similar anticancer properties, the specific substitutions on the dioxaborolane ring can significantly influence biological activity.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1,3,2-Dioxaborolane (this compound) | 12.5 | Enzyme inhibition |
| Boronophenylalanine | 10.0 | Antigen targeting |
| Bortezomib | 5.0 | Proteasome inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: Bulky substituents (e.g., 2,6-dichloro in ) may hinder coupling efficiency, whereas linear groups (e.g., cyano in ) minimize steric interference.
Key Observations :
- Chlorination Strategies : Compound A’s 2-chloro group could be introduced via electrophilic substitution or halogen exchange, similar to the NCS-mediated method in .
- Cross-Coupling Efficiency : Palladium-catalyzed methods () are versatile for arylboronate synthesis, but yields depend on substituent compatibility.
Reactivity in Cross-Coupling Reactions
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl in Compound A) may enhance oxidative addition in Suzuki couplings by polarizing the boron-aryl bond .
- Steric Hindrance : Bulky substituents (e.g., 2,6-dichloro in ) reduce coupling efficiency, whereas linear groups (e.g., thiophene in ) improve it.
Physical and Spectral Properties
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing this dioxaborolane derivative, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves lithiation of the aryl chloride intermediate followed by boronylation using pinacol borane or bis(pinacolato)diboron under inert conditions (argon/nitrogen). For example, substituted phenylboronic esters are formed by reacting aryl halides with boronating agents in anhydrous tetrahydrofuran (THF) at −78°C . Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate) and characterization using H/C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) are critical. Purity ≥95% is confirmed by HPLC with UV detection at 254 nm .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : B NMR is essential to confirm the boron environment (δ ~30 ppm for dioxaborolanes). H NMR identifies substituents (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm) .
- X-ray Crystallography : Resolves steric effects of the tetramethyl groups and confirms the dioxaborolane ring geometry .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 342.26 for CHBOS) .
Q. How is this compound utilized in cross-coupling reactions, and what catalysts are effective?
Methodological Answer: This dioxaborolane acts as a boronate ester in Suzuki-Miyaura couplings. For example:
- Catalyst Systems : Pd(PPh) or Pd(dppf)Cl in toluene/ethanol (3:1) with aqueous NaCO as base at 80°C .
- Reactivity : The methylsulfonyl group enhances electrophilicity, enabling coupling with electron-rich aryl halides. Yields >80% are achievable with optimized ligand-to-palladium ratios (e.g., 1:1.2) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., methylsulfonyl, chloro) influence the reactivity of this boronate ester?
Methodological Answer: The chloro and methylsulfonyl groups create an electron-deficient aryl ring, accelerating transmetallation in cross-couplings. Comparative studies with analogs (e.g., methoxy or fluoro substituents) show:
- Kinetic Studies : Electron-withdrawing groups reduce activation energy by 15–20 kJ/mol, as measured via Arrhenius plots in THF .
- Computational Analysis : Density functional theory (DFT) calculations reveal a lower LUMO energy (−2.1 eV vs. −1.8 eV for non-substituted analogs), favoring oxidative addition .
Q. What are the stability challenges of this compound under varying pH and temperature, and how can degradation be mitigated?
Methodological Answer:
- pH Sensitivity : Hydrolysis occurs in aqueous media (pH < 7 or > 9), forming boronic acids. Stability assays via B NMR show <5% degradation at pH 7.4 (phosphate buffer) over 24 hours .
- Thermal Stability : Decomposition above 150°C (TGA data). Storage under argon at −20°C in amber vials minimizes radical-induced side reactions .
Q. How can contradictory data on reaction yields with this compound be resolved?
Methodological Answer: Contradictions often arise from:
- Ligand Effects : Bulky ligands (e.g., SPhos) improve yields with sterically hindered partners (e.g., 2,6-disubstituted aryl halides) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) alter reaction rates. A study comparing DMF (yield 65%) and toluene (yield 82%) highlights solvent-dependent coordination .
- Data Reconciliation : Meta-analysis of 15 studies shows that optimal conditions require substrate-specific tuning of catalyst loading (2–5 mol% Pd) and temperature (60–100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
